molecular formula C4H9N3O2 B1619928 2-amino-N-(2-amino-2-oxoethyl)acetamide CAS No. 20238-94-2

2-amino-N-(2-amino-2-oxoethyl)acetamide

Cat. No.: B1619928
CAS No.: 20238-94-2
M. Wt: 131.13 g/mol
InChI Key: DJGACOXTAHQLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-amino-2-oxoethyl)acetamide is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

20238-94-2

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)acetamide

InChI

InChI=1S/C4H9N3O2/c5-1-4(9)7-2-3(6)8/h1-2,5H2,(H2,6,8)(H,7,9)

InChI Key

DJGACOXTAHQLTD-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)N)N

Canonical SMILES

C(C(=O)NCC(=O)N)N

sequence

GG

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 g (11.4 mmole) of N-(tert-butoxycarbonyl)-glycine (Boc-glycine) and 1.26 g (22.8 mmole) of glycinamide hydrochloride in 100 mL of DMF at neutral pH, 3.54 g (17.1 mmole) of dicyclohexylcarbodiimide (DCC) was added and 0.28 g (2.3 mmole) of 4-dimethylaminopyridine (DMAP) was added as a catalyst. The reaction mixture was stirred for 24 hours at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum.
Quantity
2 g
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step Two

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